

Technical Support Center: Troubleshooting Low Signal with IRDye® 800CW Labeled Antibodies

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This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low signal intensity with IRDye® 800CW labeled antibodies in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for a weak or absent signal when using an IRDye® 800CW labeled antibody?

A weak or no signal can stem from several factors throughout the experimental workflow. Key areas to investigate include:

- Suboptimal Antibody Concentrations: Both primary and secondary antibody concentrations are critical. Using too little antibody will result in a faint signal.[1][2][3]
- Ineffective Blocking: The choice of blocking buffer can significantly impact signal detection.
 Some blocking agents may mask epitopes or cause high background, which can obscure a weak signal.[4][5]
- Issues with Antibody Incubation: Inadequate incubation times or suboptimal temperatures can lead to insufficient antibody binding.[1][6]
- Problems with the Target Protein: The protein of interest may be in low abundance in your sample, or it may have degraded.[5]



- Inefficient Protein Transfer (for Western Blots): Poor transfer of proteins from the gel to the membrane will naturally lead to a weak signal.[5]
- Antibody Inactivity: The antibody may have lost activity due to improper storage or handling.
 [5][7]

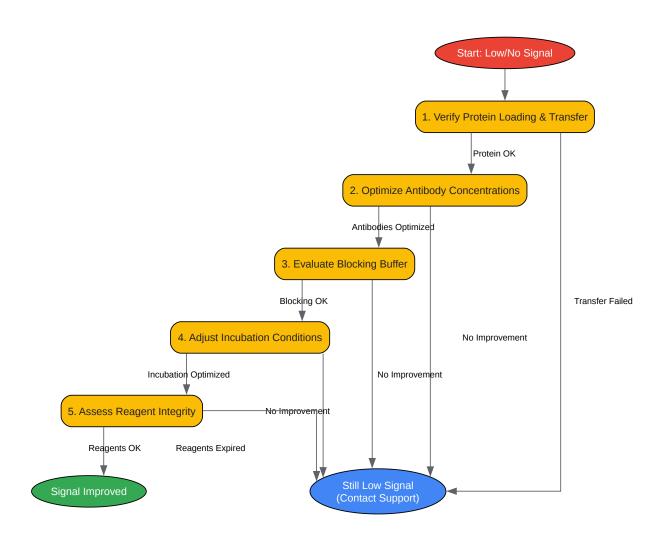
Troubleshooting Guide: Step-by-Step Solutions

This section provides a more in-depth approach to resolving low signal issues.

Problem 1: Weak or No Signal on a Western Blot

If you are experiencing a faint signal or no signal at all on your Western blot, follow this troubleshooting workflow.









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